Evidence Item 1: Validated Role as a Key Intermediate in the Synthesis of N-Type Calcium Channel Blockers
Cyclopentylmethyl methanesulfonate is specifically employed as an alkylating agent for L-cysteine in the multi-step synthesis of amino acid derivatives that act as N-type calcium channel blockers [1]. In this patented synthetic route, the compound is used to install the cyclopentylmethylthio group, a critical pharmacophore for the analgesic activity of the final compounds. This is a direct, documented application that is not shared by more common alkyl methanesulfonates like methyl methanesulfonate (MMS) or ethyl methanesulfonate (EMS), which are predominantly used as model mutagens or for general alkylation [2].
| Evidence Dimension | Documented Use as a Specific Pharmaceutical Intermediate |
|---|---|
| Target Compound Data | Used as intermediate (II) in the synthesis of N-type calcium channel blockers (Ono Pharmaceutical Co., Ltd.) |
| Comparator Or Baseline | Methyl methanesulfonate (MMS) and Ethyl methanesulfonate (EMS) |
| Quantified Difference | Target compound has a validated, patented role in a specific drug synthesis pathway; comparators lack this specific documented application and are primarily used as general alkylating agents or mutagens. |
| Conditions | Synthesis of amino acid derivatives per patent EP0997147 and WO9902146. |
Why This Matters
This evidence directly links procurement of cyclopentylmethyl methanesulfonate to a specific, high-value pharmaceutical research application, justifying its selection over cheaper, generic alkylating agents for this synthetic route.
- [1] Seko, T.; Kato, M. (Ono Pharmaceutical Co., Ltd.); Amino acid derivs. EP 0997147; WO 9902146. View Source
- [2] On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. ScienceDirect, 2001. (Study using MMS and EMS as comparator alkylating agents). View Source
